2-(2-Chloroethyl)-5-methoxypyridine
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Overview
Description
2-(2-Chloroethyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This compound is characterized by the presence of a chloroethyl group at the second position and a methoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methoxypyridine can be achieved through several methods. One common method involves the reaction of 5-methoxypyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-(2-azidoethyl)-5-methoxypyridine, 2-(2-thiocyanatoethyl)-5-methoxypyridine, and 2-(2-methoxyethyl)-5-methoxypyridine.
Oxidation Reactions: Products include 2-(2-chloroethyl)-5-formylpyridine and 2-(2-chloroethyl)-5-carboxypyridine.
Reduction Reactions: Products include 2-(2-chloroethyl)-5-methoxypiperidine.
Scientific Research Applications
2-(2-Chloroethyl)-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-methoxypyridine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl ether: Similar in structure but lacks the pyridine ring.
Tris(2-chloroethyl) phosphate: Contains multiple chloroethyl groups but is used primarily as a flame retardant.
2-(2-Chloroethyl)pyridine: Lacks the methoxy group, making it less lipophilic
Uniqueness
2-(2-Chloroethyl)-5-methoxypyridine is unique due to the presence of both the chloroethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(2-chloroethyl)-5-methoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
IERPGPQBIPHPFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)CCCl |
Origin of Product |
United States |
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